molecular formula C10H5F3N2O4 B1487250 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol CAS No. 2193061-75-3

3-Nitro-8-(trifluoromethoxy)quinolin-4-ol

Cat. No. B1487250
M. Wt: 274.15 g/mol
InChI Key: WQBGFILCFMBZOY-UHFFFAOYSA-N
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Description

3-Nitro-8-(trifluoromethoxy)quinolin-4-ol is a chemical compound with the CAS Number: 2193061-75-3 . It has a molecular weight of 274.16 .


Molecular Structure Analysis

The IUPAC Name for this compound is 3-nitro-8-(trifluoromethoxy)quinolin-4-ol . The InChI Code is 1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16) .

Scientific Research Applications

Proton-Transfer Compounds Synthesis

Research has illustrated the synthesis and characterization of proton-transfer compounds using quinolin-8-ol derivatives, highlighting their potential in forming chain polymeric structures through primary hydrogen-bonding interactions. These compounds have been studied for their structural and chemical properties, providing insights into their applications in materials science and coordination chemistry (Smith, Wermuth, & White, 2001).

Catalytic Activity

Vanadium complexes with quinolin-8-olate ligands, including derivatives of 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol, have shown high catalytic activity in alkane oxidations. These studies emphasize the role of such compounds in enhancing the efficiency of catalytic processes, particularly in oxidation reactions, which are crucial in the chemical industry for the production of various chemicals and materials (Gryca et al., 2018).

Antibacterial Agents

Derivatives of 8-hydroxyquinoline, closely related to 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol, have been explored for their antibacterial properties. Research in this area focuses on targeting both intra- and extracellular Gram-negative pathogens, demonstrating the potential of these compounds in developing new antibacterial drugs (Enquist et al., 2012).

Fluorescence Applications

The study of carbostyrils, which include quinolin-8-ol derivatives, has unveiled their significant fluorescence properties. These compounds exhibit strong absorption and fluorescence emission, making them valuable for analytical applications in biochemistry and medicine. The research highlights their potential use in designing fluorescent probes and markers (Uray, Niederreiter, Belaj, & Fabian, 1999).

Synthesis and Characterization

Further studies have focused on the synthesis and molecular characterization of quinolin-8-ol derivatives, including 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol. These investigations provide valuable insights into the chemical properties and reactivity of these compounds, laying the groundwork for their application in various scientific and industrial domains (Suliman, Al-Nafai, & Al-Busafi, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-nitro-8-(trifluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBGFILCFMBZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-8-(trifluoromethoxy)quinolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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